molecular formula C22H22ClN3O6 B2893381 1-(5-Chloro-2-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 946376-46-1

1-(5-Chloro-2-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2893381
CAS No.: 946376-46-1
M. Wt: 459.88
InChI Key: BJHMDYMRJLXXDI-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core linked to a 1,2,4-oxadiazole ring. The oxadiazole moiety is substituted with a 3,4,5-trimethoxyphenyl group, while the pyrrolidinone nitrogen is attached to a 5-chloro-2-methoxyphenyl substituent.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O6/c1-28-16-6-5-14(23)10-15(16)26-11-13(9-19(26)27)22-24-21(25-32-22)12-7-17(29-2)20(31-4)18(8-12)30-3/h5-8,10,13H,9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHMDYMRJLXXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloro-2-methoxyphenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Substitution on the pyrrolidin-2-one core: The oxadiazole derivative is then coupled with a pyrrolidin-2-one precursor, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

    Introduction of the chloro and methoxy groups: These groups are introduced via electrophilic aromatic substitution reactions, using reagents such as chlorinating agents and methoxylating agents.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrrolidin-2-one derivatives with 1,2,4-oxadiazole substituents. Below is a comparative analysis with structurally related analogs:

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₂₃H₂₂ClN₃O₆ ~496 (estimated) 5-Chloro-2-methoxyphenyl; 3,4,5-trimethoxyphenyl High methoxy content may enhance membrane permeability and tubulin interaction .
1-(4-Fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (CAS 941893-25-0) C₂₁H₂₀FN₃O₅ 413.4 4-Fluorophenyl; 3,4,5-trimethoxyphenyl Fluorine substitution reduces steric hindrance compared to chloro groups, potentially altering pharmacokinetics .
4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one (CAS 941962-51-2) C₂₀H₁₈ClN₃O₄ 399.8 2-Chlorophenyl; 3,4-dimethoxyphenyl Ortho-chloro and dimethoxy groups may influence steric and electronic properties .
4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one (CAS 941997-93-9) C₂₁H₂₁N₃O₅ 395.4 2,4-Dimethoxyphenyl; 4-methoxyphenyl Multiple methoxy groups enhance solubility but may reduce metabolic stability .

Biological Activity

The compound 1-(5-Chloro-2-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a complex organic molecule that incorporates multiple pharmacologically relevant moieties. This article aims to provide a comprehensive overview of its biological activities, including antioxidant, antibacterial, and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound features a pyrrolidinone core linked to both a chloro-substituted methoxyphenyl and a trimethoxyphenyl oxadiazole moiety. Its synthesis typically involves the reaction of appropriate phenolic and oxadiazole precursors under controlled conditions.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays such as the DPPH radical scavenging method. The results indicate that the introduction of the 1,3,4-oxadiazole moiety significantly enhances the antioxidant activity compared to standard antioxidants like ascorbic acid.

CompoundDPPH Scavenging Activity (%)Reducing Power (OD at 700 nm)
Test Compound88.6%1.149
Ascorbic Acid78.6%N/A

The compound exhibited an antioxidant efficiency that was approximately 1.5 times greater than that of ascorbic acid in certain tests .

Antibacterial Activity

The antibacterial properties of the compound were assessed against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus75
Escherichia coli<125
Pseudomonas aeruginosa150

The results suggest that the compound possesses significant antibacterial activity, particularly against Staphylococcus aureus, with lower MIC values indicating higher potency .

Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values were recorded to evaluate its efficacy.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)2.14±0.003
HeLa (Cervical Cancer)0.63±0.001

These findings indicate that the compound may serve as a potential anticancer agent, with activity comparable to established chemotherapeutics .

Case Study 1: Antioxidant Efficacy

A study conducted on various pyrrolidine derivatives highlighted the superior antioxidant properties of the test compound compared to others in its class. This research utilized both DPPH and reducing power assays to substantiate claims of enhanced radical scavenging activity.

Case Study 2: Antibacterial Testing

In a comparative study involving multiple derivatives of similar structures, this compound demonstrated significant antibacterial activity against Bacillus subtilis and Enterococcus faecalis, reinforcing its potential use in treating bacterial infections .

Q & A

Basic: What synthetic strategies are recommended for synthesizing this compound?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime intermediates with carboxylic acid derivatives under reflux conditions (e.g., using ethanol or THF as solvents) . Subsequent coupling reactions attach the pyrrolidin-2-one and substituted phenyl moieties. Key steps include:

  • Oxadiazole Formation : Optimize cyclization using catalysts like EDCI/HOBt and monitor progress via TLC or LC-MS .
  • Pyrrolidine Coupling : Employ Buchwald-Hartwig amination or nucleophilic substitution, depending on substituent reactivity .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization for high purity .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., pyrrolidinone ring conformation) .
    • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding with water molecules in hydrates) .
  • Purity Assessment :
    • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .
    • Elemental Analysis : Validate elemental composition within ±0.4% theoretical values .

Basic: How should initial biological assays be designed to evaluate its therapeutic potential?

Methodological Answer:

  • Cell-Based Assays :
    • Antiproliferative Activity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations .
    • Apoptosis Induction : Perform Annexin V-FITC/PI staining followed by flow cytometry .
  • Target Identification :
    • Kinase Inhibition Profiling : Use ATP-binding assays (e.g., ADP-Glo™) against kinase panels .
  • Controls : Include positive controls (e.g., doxorubicin) and vehicle-treated cells to normalize results .

Advanced: How can low yields in the oxadiazole cyclization step be addressed?

Methodological Answer:
Low yields often arise from incomplete cyclization or side reactions. Mitigation strategies include:

  • Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene or dioxane to reduce side-product formation .
  • Temperature Control : Maintain reflux at 80–100°C with microwave-assisted synthesis for faster kinetics .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Intermediate Monitoring : Use LC-MS to isolate and characterize intermediates, adjusting stoichiometry as needed .

Advanced: What computational methods predict its binding affinity to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., tubulin, topoisomerase II). Focus on hydrogen bonding with methoxy groups and π-π stacking of aromatic rings .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding mode persistence .
  • QSAR Modeling : Derive predictive models using descriptors like logP, polar surface area, and H-bond acceptor count .

Advanced: How to resolve discrepancies in reported biological activity data across studies?

Methodological Answer:
Discrepancies may arise from variability in:

  • Compound Purity : Re-test batches via HPLC and NMR; impurities >1% can skew results .
  • Assay Conditions : Standardize protocols (e.g., serum concentration, incubation time) .
  • Cell Line Authenticity : Authenticate cell lines using STR profiling and mycoplasma testing .
  • Data Normalization : Use Z-score normalization for cross-study comparisons .

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